molecular formula C28H31ClN2O4S B13742764 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate CAS No. 23905-04-6

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate

Cat. No.: B13742764
CAS No.: 23905-04-6
M. Wt: 527.1 g/mol
InChI Key: LFNHREFOQFTAFU-UHFFFAOYSA-N
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Description

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate typically involves multiple steps, including:

    Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with appropriate reagents.

    Introduction of the p-Chlorophenyl group: This step involves the use of p-chlorobenzyl chloride in the presence of a base.

    Thioether formation: The benzylthio group is introduced through a nucleophilic substitution reaction.

    Oxalate formation: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates.

    Controlled temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This may result in the cleavage of the thioether bond.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: Could produce simpler piperazine derivatives.

    Substitution: Can result in various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying receptor interactions and signaling pathways.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate involves its interaction with specific molecular targets, such as:

    Receptors: Binding to neurotransmitter receptors or other cellular receptors.

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Signaling pathways: Modulation of intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(p-tolyl)piperazine oxalate
  • 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-tolyl)piperazine oxalate

Uniqueness

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the p-chlorophenyl and m-tolyl groups may confer distinct biological activities compared to other similar compounds.

Properties

CAS No.

23905-04-6

Molecular Formula

C28H31ClN2O4S

Molecular Weight

527.1 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethyl]sulfanylethyl]-4-(3-methylphenyl)piperazine;oxalic acid

InChI

InChI=1S/C26H29ClN2S.C2H2O4/c1-21-6-5-9-25(20-21)29-16-14-28(15-17-29)18-19-30-26(22-7-3-2-4-8-22)23-10-12-24(27)13-11-23;3-1(4)2(5)6/h2-13,20,26H,14-19H2,1H3;(H,3,4)(H,5,6)

InChI Key

LFNHREFOQFTAFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCSC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

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